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Cat. No.: B1584246 Get Quote

Introduction
2-Chloroacetohydrazide hydrochloride (C₂H₆Cl₂N₂O, MW: 144.99 g/mol ) is a reactive

chemical intermediate pivotal in the synthesis of various pharmaceutical and agrochemical

agents.[1][2] Its utility stems from the presence of multiple reactive sites, making it a versatile

building block in organic synthesis.[2] The hydrochloride salt form enhances its stability and

solubility in aqueous solutions, facilitating its use in various reaction conditions.[3] A thorough

and precise analytical characterization is paramount to ensure its identity, purity, and stability,

which are critical parameters for its successful application in drug development and other

chemical industries.

This application note provides a comprehensive guide to the analytical methods for the

characterization of 2-Chloroacetohydrazide hydrochloride. It is intended for researchers,

scientists, and drug development professionals, offering detailed protocols and the scientific

rationale behind the selection of each technique.

Physicochemical Properties
2-Chloroacetohydrazide hydrochloride is a white to off-white crystalline solid.[2][3] It is

soluble in water and ethanol.[3]
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Table 1: Physicochemical Properties of 2-Chloroacetohydrazide Hydrochloride

Property Value Source

Molecular Formula C₂H₆Cl₂N₂O [4]

Molecular Weight 144.99 g/mol [4]

Appearance
White to off-white crystalline

solid
[2][3]

Solubility Soluble in water and ethanol [3]

CAS Number 868-83-7 [4]

Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-
Chloroacetohydrazide hydrochloride. The following workflow outlines the recommended

analytical methodologies.
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Caption: Integrated workflow for the comprehensive characterization of 2-
Chloroacetohydrazide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of

organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of

2-Chloroacetohydrazide hydrochloride.

¹H NMR Spectroscopy
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Principle: ¹H NMR spectroscopy provides information about the number of different types of

protons, their chemical environment, and their proximity to other protons.

Protocol:

Sample Preparation: Dissolve 5-10 mg of 2-Chloroacetohydrazide hydrochloride in 0.7

mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical;

D₂O is a good option due to the compound's solubility, and exchangeable protons (N-H) will

not be observed. DMSO-d₆ will allow for the observation of N-H protons.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard (e.g., HDO at ~4.79 ppm in D₂O or DMSO at 2.50 ppm).

Expected ¹H NMR Spectral Data (in D₂O):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.2 s 2H Cl-CH₂-C=O

Note: In DMSO-d₆, additional broad signals corresponding to the -NH-NH₂ protons would be

expected at higher chemical shifts.

¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a

molecule.

Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrumentation: Utilize a ¹³C NMR spectrometer, typically operating at a frequency

corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz instrument).

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans

will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data (in D₂O):

Chemical Shift (ppm) Assignment

~45 Cl-CH₂-C=O

~170 Cl-CH₂-C=O

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrational frequencies of the bonds.

Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory.

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin,

transparent pellet.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3300-3100 Strong, broad N-H stretching (hydrazide)

~3000 Medium C-H stretching (aliphatic)

~1700 Strong C=O stretching (amide I)

~1630 Medium N-H bending (amide II)

~750 Strong C-Cl stretching

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to

determine the molecular weight of a compound and can provide structural information through

the analysis of fragmentation patterns.

Protocol:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI). Direct infusion or coupling with a liquid chromatograph (LC-MS)

can be used.

Ionization: ESI is a soft ionization technique suitable for polar molecules and will likely

produce the protonated molecular ion [M+H]⁺.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their m/z ratio.

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If

fragmentation is induced (MS/MS), analyze the fragment ions to confirm the structure.

Expected Mass Spectral Data:
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m/z Interpretation

109.02 [M+H]⁺ of the free base (C₂H₅ClN₂O)

111.02 Isotopic peak for [M+H]⁺ containing ³⁷Cl

Fragmentation Pathway: The fragmentation of the protonated molecule can provide further

structural confirmation.

[C₂H₆ClN₂O]⁺
m/z = 109/111

[C₂H₄N₂O]⁺
m/z = 72

- HCl

[NH₂NH]⁺
m/z = 31

- ClCH₂CO

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for 2-Chloroacetohydrazide.

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components

in a mixture. For 2-Chloroacetohydrazide hydrochloride, a reversed-phase HPLC method is

suitable for purity determination and impurity profiling.

Protocol:

Sample and Standard Preparation:

Prepare a stock solution of 2-Chloroacetohydrazide hydrochloride in the mobile phase

or a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

Prepare a series of calibration standards by diluting the stock solution.
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Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an

aqueous buffer (e.g., phosphate buffer, pH 3.0). A gradient or isocratic elution can be

developed.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection: UV at a suitable wavelength (e.g., 210 nm).

Column Temperature: 30 °C

Method Validation: Validate the method according to ICH guidelines for parameters such as

specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification

(LOQ).[5]

Rationale for Method Parameters:

A C18 column is chosen for its versatility in retaining polar to moderately nonpolar

compounds.

An acidic mobile phase is used to ensure the analyte is in a single ionic form, leading to

better peak shape.

UV detection at a low wavelength is selected as the analyte lacks a strong chromophore.

Thermal Analysis (DSC/TGA)
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) provide information about the thermal properties and

stability of a material.

Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the difference in heat flow between a sample and a reference as a

function of temperature. It is used to determine melting point, enthalpy of fusion, and other

thermal transitions.

Protocol:

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and

seal it.

Instrumentation: Use a calibrated DSC instrument.

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen

atmosphere.

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and

exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is

used to evaluate thermal stability and decomposition profiles.

Protocol:

Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

Instrumentation: Use a calibrated TGA instrument.

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen

atmosphere.

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the

percentage of weight loss at different temperatures.

Conclusion
The analytical methods described in this application note provide a robust framework for the

comprehensive characterization of 2-Chloroacetohydrazide hydrochloride. The combination
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of spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, chromatography

(HPLC) for purity assessment, and thermal analysis (DSC/TGA) for stability evaluation ensures

a thorough understanding of the material's properties. Adherence to these protocols will enable

researchers and drug development professionals to confidently assess the quality and

suitability of 2-Chloroacetohydrazide hydrochloride for its intended applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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